Stereochemical Configuration: Defining the (2R,3S) Diastereomer for Targeted Drug Synthesis
The (2R,3S) absolute configuration is not interchangeable with other diastereomers. This specific stereochemistry was demonstrated as essential for the asymmetric synthesis of the neurokinin substance P receptor antagonist (2R,3S)-CP-99,994 [1]. Starting from a protected (S)-3-hydroxyglutarimide, a multi-step sequence established the (2R,3S) pattern as the active diastereomer, whereas other stereoisomers (e.g., (2S,3S), (2R,3R)) result in different biological profiles or are inactive [1].
| Evidence Dimension | Stereochemical requirement for target bioactivity |
|---|---|
| Target Compound Data | (2R,3S) configuration yields active (2R,3S)-CP-99,994 |
| Comparator Or Baseline | (2S,3S)-CP-99,994 and (2R,3R)-CP-99,994 are distinct compounds with different receptor antagonism profiles |
| Quantified Difference | The (2R,3S) isomer is a specific active pharmaceutical intermediate; other isomers are not functional equivalents |
| Conditions | Asymmetric synthesis of neurokinin receptor antagonist CP-99,994 |
Why This Matters
This confirms that procurement of the exact (2R,3S) stereoisomer is non-negotiable for projects targeting this specific pharmacophore or using established synthetic routes to (2R,3S)-CP-99,994.
- [1] Liu, L. X., & Ruan, Y. P. (2007). SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S)-CP-99,994. Tetrahedron: Asymmetry, 17(23), 3265-3272. View Source
